![molecular formula C15H17N3O5 B2573818 2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide CAS No. 941991-89-5](/img/structure/B2573818.png)
2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as TPCA-1, is a topic of ongoing research . Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .Molecular Structure Analysis
The molecular structure of TPCA-1 includes a pyridazinone ring, which is a six-membered ring with two adjacent nitrogen atoms. It also contains a trimethoxyphenyl group, which consists of a phenyl ring with three methoxy groups attached.Scientific Research Applications
Synthesis and Pharmacological Properties
Research has explored the synthesis and pharmacological properties of compounds similar to "2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide". For instance, studies on dihydropyridazinone cardiotonics have led to the discovery of compounds with potent positive inotropic activity in dogs, highlighting their potential in cardiac applications (Robertson et al., 1986). Similarly, the synthesis and analgesic and anti-inflammatory activities of new pyridazinones have been evaluated, showing that certain compounds exhibit more potency than aspirin in specific tests (Doğruer & Şahin, 2003).
Antimicrobial and Antitumor Activities
There is a significant interest in the antimicrobial and antitumor potentials of pyridazinone derivatives. Research into new pyrimidinone and oxazinone derivatives fused with thiophene rings, using citrazinic acid as a starting material, has shown promising antibacterial and antifungal activities (Hossan et al., 2012). Additionally, the synthesis and biological assessment of novel 3-benzyl-4(3H)quinazolinone analogues have demonstrated significant in vitro antitumor activity, suggesting a potential for cancer treatment applications (Al-Suwaidan et al., 2016).
Chemical Reactivity and Synthetic Applications
Studies have also focused on the chemical reactivity and synthetic applications of acetamide derivatives, providing insights into the oxidative reactivity channels for certain compounds, which could aid in developing new chemical synthesis pathways (Pailloux et al., 2007).
Molecular Docking and Biological Evaluation
Further, molecular docking and biological evaluations of synthesized compounds have been conducted to understand their interactions with biological targets. This includes the design, synthesis, and evaluation of compounds for their DPPH scavenging, analgesic, and anti-inflammatory activities, highlighting their therapeutic potentials (Nayak et al., 2014).
Future Directions
properties
IUPAC Name |
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-21-11-6-9(7-12(22-2)15(11)23-3)10-4-5-14(20)18(17-10)8-13(16)19/h4-7H,8H2,1-3H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTCXGMOFJFDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide |
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